molecular formula C19H19NO3 B12893154 Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- CAS No. 61972-54-1

Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-

Cat. No.: B12893154
CAS No.: 61972-54-1
M. Wt: 309.4 g/mol
InChI Key: PETBQSPLCFDCQJ-UHFFFAOYSA-N
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Description

Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- is a compound that features a trimethoxyphenyl group attached to an isoquinoline core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives often involves the Skraup synthesis, which is a general method for synthesizing quinoline and isoquinoline compounds. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of isoquinoline derivatives can involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroisoquinolines .

Scientific Research Applications

Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- is unique due to its specific combination of the isoquinoline core and the trimethoxyphenyl group. This combination imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

61972-54-1

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline

InChI

InChI=1S/C19H19NO3/c1-21-17-11-13(12-18(22-2)19(17)23-3)10-16-15-7-5-4-6-14(15)8-9-20-16/h4-9,11-12H,10H2,1-3H3

InChI Key

PETBQSPLCFDCQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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